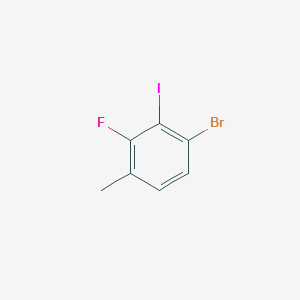

4-Bromo-2-fluoro-3-iodotoluene

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-3-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFI |

|---|---|

Molecular Weight |

314.92 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

InChI Key |

UYLKDIAKQIZLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)I)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 4-Bromo-2-fluoro-3-iodotoluene in High-Value Medicinal Chemistry

Topic: Literature Review of 4-Bromo-2-fluoro-3-iodotoluene in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Triage Scaffold"

In the landscape of modern drug discovery, 4-Bromo-2-fluoro-3-iodotoluene (hereafter BFIT ) represents a high-value "triage scaffold." Its structural uniqueness lies in the dense functionalization of the benzene ring (1,2,3,4-substitution pattern), providing three distinct halogen handles (

For the medicinal chemist, BFIT is not merely a building block; it is a programmable logic gate. It allows for the sequential introduction of pharmacophores—typically a core heterocycle, a solubilizing tail, and a metabolic shield—with precise regiocontrol. This guide reviews the synthetic accessibility, chemoselective utility, and strategic application of BFIT in synthesizing complex kinase inhibitors and KRAS effectors.

Structural Analysis & Reactivity Profile

The utility of BFIT is dictated by the electronic and steric environment of its substituents.

| Position | Substituent | Electronic Effect | Steric Environment | Primary Reactivity Mode |

| C-1 | Methyl ( | Weak Donor (+I) | Moderate | Benzylic oxidation; Steric anchor. |

| C-2 | Fluorine ( | Strong Withdrawer (-I), Donor (+M) | Low (Van der Waals radius ~1.47 Å) | Metabolic Blockade ; Ortho-director for lithiation. |

| C-3 | Iodine ( | Weak Withdrawer (-I) | High (Sandwiched between F and Br) | Primary Coupling Site (Fastest oxidative addition). |

| C-4 | Bromine ( | Moderate Withdrawer (-I) | High | Secondary Coupling Site (Requires elevated temp/catalyst). |

The "Sandwich" Effect

The defining feature of BFIT is the placement of the iodine atom at C-3, "sandwiched" between the fluorine (C-2) and bromine (C-4). This creates significant steric strain, which paradoxically enhances the selectivity of cross-coupling reactions. The C-I bond is lengthened and weakened, making it exceptionally labile to Palladium(0) insertion, while the C-Br bond remains inert under mild conditions.

Synthesis Protocol: Regioselective Directed Ortho-Lithiation (DoL)

While Sandmeyer reactions are possible, they are atom-inefficient and prone to isomer contamination. The industry-standard approach for synthesizing BFIT relies on Directed Ortho-Lithiation (DoL) , exploiting the strong inductive effect of the fluorine atom.

Reaction Logic

The precursor, 4-Bromo-2-fluorotoluene , possesses an acidic proton at C-3. Although sterically crowded, the combined inductive withdrawal of the adjacent Fluorine and Bromine atoms significantly lowers the pKa of the C-3 proton, making it susceptible to deprotonation by bulky bases like LDA (Lithium Diisopropylamide) at cryogenic temperatures.

Validated Protocol (Self-Validating System)

Objective: Synthesis of 4-Bromo-2-fluoro-3-iodotoluene via C-3 Lithiation.

Reagents:

-

Substrate: 4-Bromo-2-fluorotoluene (1.0 eq)

-

Base: LDA (1.1 eq, freshly prepared or commercial 2.0M in THF/heptane)

-

Electrophile: Iodine (

) (1.2 eq) in THF -

Solvent: Anhydrous THF

-

Quench: Sat.

(aq)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with anhydrous THF and cool to -78°C .

-

Base Addition: Add LDA solution dropwise. Critical: Maintain internal temperature below -70°C to prevent "Halogen Dance" (migration of the bromine atom) or benzylic deprotonation.

-

Substrate Addition: Add 4-Bromo-2-fluorotoluene (diluted in THF) slowly over 30 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the lithio-species (4-bromo-2-fluoro-3-lithiotoluene).

-

Equilibration: Stir at -78°C for 1 hour. Note: Do not warm up; the lithio-intermediate is unstable above -60°C.

-

Electrophile Trap: Add

solution in THF rapidly. The color will fade from orange to pale yellow/brown. -

Workup: Warm to room temperature. Quench with sodium thiosulfate to remove excess iodine. Extract with EtOAc.

Quality Control Check:

-

1H NMR: Look for the disappearance of the triplet/multiplet signal at the C-3 position.

-

GC-MS: Confirm M+ peak (Molecular weight ~315 Da).

Chemoselectivity & Sequential Functionalization

The power of BFIT lies in its ability to undergo Iterative Cross-Coupling (ICC) . The reactivity hierarchy is strictly defined:

Mechanism of Selectivity

-

Activation Energy: The C-I bond (bond dissociation energy ~53 kcal/mol) undergoes oxidative addition with Pd(0) at room temperature or mild heating (40°C). The C-Br bond (~68 kcal/mol) requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, RuPhos).

-

Protocol: This allows chemists to install a complex heterocycle at C-3, purify the intermediate, and then install a second group at C-4.

Visualization: Sequential Coupling Workflow

Figure 1: Chemoselective workflow demonstrating the orthogonal reactivity of the Iodine and Bromine handles on the BFIT scaffold.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

In the development of inhibitors for MAPK or KRAS pathways, the spatial arrangement of the BFIT scaffold is ideal.

-

C-3 (Iodine derived): Often used to attach the Hinge Binding Motif (e.g., an indazole or pyrazole). The position ortho to the fluorine allows for specific dihedral angles that can lock the inhibitor in a bioactive conformation.

-

C-4 (Bromine derived): Used to attach the Solvent Exposed Tail . This tail modulates solubility and ADME properties (e.g., a piperazine or morpholine ring).

-

C-2 (Fluorine): Acts as a Metabolic Shield . It prevents oxidative metabolism at the ortho-position and can engage in intramolecular hydrogen bonding with the C-3 substituent, rigidifying the molecule.

B. Atropisomerism Considerations

Due to the high substitution density (1,2,3,4-pattern), bulky groups at C-3 and C-4 can lead to restricted rotation, creating atropisomers .[1]

-

Risk:[1] Uncontrolled atropisomerism leads to inseparable mixtures of enantiomers.

-

Opportunity: If the rotation barrier is high enough (>20 kcal/mol), the scaffold can be used to design atroposelective drugs , which often exhibit higher potency and selectivity than their freely rotating counterparts.

Safety & Handling Data

| Parameter | Specification | Safety Implication |

| Physical State | Low-melting solid or viscous oil | Handling difficulty; may require warming to dispense. |

| Density | > 1.8 g/mL | Heavy. Use weighted clamps; pipetting is inaccurate (weigh by mass). |

| Stability | Light Sensitive | C-I bond is photolabile. Store in amber vials under Argon. |

| Toxicity | Alkylating Agent Potential | Treat as a potential mutagen/carcinogen. Double-glove (Nitrile). |

References

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemical Reviews. Link

-

Lévesque, F., et al. (2014). "Continuous-Flow Synthesis of Highly Functionalized Imidazoles." Journal of Organic Chemistry. (Demonstrates sequential halogen utilization). Link

-

GuideChem. (2025). "Synthesis of 4-Bromo-3-fluorotoluene and derivatives." (Precursor synthesis data). Link

-

PubChem. (2025). "Compound Summary: 1-Bromo-2-fluoro-4-iodo-3-methylbenzene." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Mastering Site-Selective Suzuki Cross-Coupling of 4-Bromo-2-fluoro-3-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Site-Selective Synthesis

In the intricate landscape of pharmaceutical and materials science, the ability to precisely modify complex molecular scaffolds is paramount. Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple reaction sites for diversification. However, harnessing this potential requires exquisite control over reactivity to achieve site-selectivity. 4-Bromo-2-fluoro-3-iodotoluene is a prime example of such a scaffold, presenting two distinct carbon-halogen bonds (C-I and C-Br) for functionalization. This application note provides a comprehensive guide to mastering the site-selective Suzuki-Miyaura cross-coupling of this substrate, enabling the strategic synthesis of novel chemical entities.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organohalides, is a cornerstone of modern synthetic chemistry due to its mild conditions and broad functional group tolerance.[1][2] When applied to polyhalogenated substrates, the inherent differences in carbon-halogen bond lability can be exploited to direct the reaction to a specific site. This guide will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for achieving predictable and high-yielding transformations at either the C-I or C-Br position of 4-Bromo-2-fluoro-3-iodotoluene.

The Mechanistic Basis of Site-Selectivity

The selectivity in Suzuki-Miyaura cross-coupling is primarily dictated by the initial, and often rate-determining, oxidative addition step.[3][4] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The relative reactivity of different halogens generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F.[3][5] This intrinsic reactivity profile forms the basis for predictable site-selectivity.

For 4-Bromo-2-fluoro-3-iodotoluene, the C-I bond is significantly weaker and more polarizable than the C-Br bond, making the iodine-bearing carbon the more electrophilic site. Consequently, under standard Suzuki-Miyaura conditions, the oxidative addition of the palladium catalyst will preferentially occur at the C-I bond.

However, this inherent selectivity can be modulated or even reversed through the judicious choice of reaction parameters, particularly the palladium catalyst's ligand sphere.[5][6] Electron-rich and sterically bulky phosphine ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the activation of the stronger C-Br bond.[3][5] Conversely, less reactive catalysts will more reliably favor the C-I bond. Solvent polarity can also play a role in influencing the catalyst's behavior and, consequently, the reaction's site-selectivity.[6]

Visualizing the Catalytic Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to provide a robust starting point for achieving site-selective Suzuki cross-coupling with 4-Bromo-2-fluoro-3-iodotoluene. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Coupling at the C-I Position

This protocol leverages the intrinsic reactivity difference between the C-I and C-Br bonds to achieve highly selective coupling at the iodine position.

Materials:

-

4-Bromo-2-fluoro-3-iodotoluene

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluoro-3-iodotoluene (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-fluoro-3-aryltoluene.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)₂ with PPh₃ is a classic and reliable catalyst system for Suzuki couplings. PPh₃ is a moderately electron-rich ligand that is effective for activating the C-I bond without significantly promoting the more challenging C-Br bond cleavage under these conditions.

-

Base and Solvent: Potassium carbonate is a common and effective base for the transmetalation step.[7] The dioxane/water solvent system is widely used to facilitate the dissolution of both the organic and inorganic reagents.[2]

Protocol 2: Selective Coupling at the C-Br Position (Post-Iodine Functionalization)

Achieving direct selective coupling at the C-Br position in the presence of an iodine is challenging due to the inherent reactivity order. Therefore, a two-step sequential approach is the most reliable strategy. First, the C-I position is functionalized as described in Protocol 1. The resulting 4-bromo-2-fluoro-3-aryltoluene can then be subjected to a second Suzuki-Miyaura coupling to functionalize the C-Br bond.

Materials:

-

4-Bromo-2-fluoro-3-aryltoluene (from Protocol 1)

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-2-fluoro-3-aryltoluene (1.0 mmol), the second arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl-substituted fluorotoluene.

Causality Behind Experimental Choices:

-

Catalyst System: For the less reactive C-Br bond, a more active catalyst system is required. Pd₂(dba)₃ is a common Pd(0) source, and SPhos is a sterically bulky and electron-rich Buchwald-type phosphine ligand.[3] This combination generates a highly active catalytic species capable of facilitating the oxidative addition into the stronger C-Br bond.[3][8]

-

Base and Solvent: Potassium phosphate is a stronger base than potassium carbonate, which can be beneficial for the transmetalation step with more challenging substrates. Toluene is used as the solvent to allow for higher reaction temperatures, which are often necessary for C-Br bond activation.

Visualizing the Experimental Workflow

Figure 2: Step-by-step workflow for the sequential, site-selective Suzuki-Miyaura coupling.

Data Summary and Expected Outcomes

The following table summarizes the recommended conditions and expected outcomes for the site-selective coupling of 4-Bromo-2-fluoro-3-iodotoluene.

| Target Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Outcome |

| C-I | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | High selectivity for C-I coupling |

| C-Br | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | Effective coupling at the C-Br position of the mono-arylated intermediate |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure all reagents are pure and solvents are anhydrous. For the C-Br coupling, higher temperatures or longer reaction times may be necessary.

-

Loss of Selectivity: If a mixture of products is observed in Protocol 1, it indicates that the C-Br bond is also reacting. This can be mitigated by lowering the reaction temperature or using a less active catalyst system.

-

Incomplete Conversion: For sluggish reactions, especially at the C-Br position, consider using a different phosphine ligand from the Buchwald or Fu collections, as ligand choice can be highly substrate-dependent.[3][6]

Conclusion

The site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-3-iodotoluene is a powerful tool for the synthesis of complex, functionalized aromatic compounds. By understanding the fundamental principles of reactivity and carefully selecting the appropriate catalytic system, researchers can achieve high levels of control and predictability in their synthetic endeavors. The protocols outlined in this application note provide a solid foundation for the successful implementation of this methodology in drug discovery and materials science research.

References

-

Goti, A., & Cicchi, S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10846–10915. [Link]

-

Scott, J. S., & Jones, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858–5873. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 3-bromo-4-fluorotoluene.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

-

Garg, N. K., & Snieckus, V. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology, 11(5), 1756-1761. [Link]

-

National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

ACS Publications. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 573-585. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5858-5873. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4- fluorotoluene.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. Retrieved from [Link]

-

ACS Publications. (2004). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 69(16), 5419–5427. [Link]

- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 17, 1007-1011. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

-

ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5858-5873. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

-

ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5366-5407. [Link]

-

National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Indian Chemical Society, 94(1), 1-16. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 4-Bromo-2-fluoro-3-iodotoluene as a Strategic Building Block in Agrochemical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic utilization of 4-Bromo-2-fluoro-3-iodotoluene. This trifunctionalized aromatic compound is a highly versatile building block, offering multiple reaction sites with distinct reactivity. This allows for the sequential and regioselective introduction of various pharmacophores, a critical advantage in the rational design of novel herbicides, fungicides, and insecticides. We will detail a plausible synthetic route to this key intermediate and provide in-depth protocols for its application in advanced cross-coupling methodologies, underscoring its potential in accelerating the discovery and development of next-generation agrochemicals.

Introduction: The Strategic Advantage of Polysubstituted Aromatic Scaffolds

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the development of sophisticated molecular architectures. Polysubstituted aromatic rings are a cornerstone of many successful pesticides and herbicides, providing a rigid scaffold for the precise spatial orientation of active moieties. 4-Bromo-2-fluoro-3-iodotoluene emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three distinct halogen substituents. The presence of iodine, bromine, and fluorine on the same toluene core allows for a programmed, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The general reactivity trend for these halogens in such reactions is I > Br > Cl > F, enabling selective transformations at the iodo- and bromo- positions.[1][2] This differential reactivity is the key to unlocking the synthetic potential of this building block. Furthermore, the fluorine atom can enhance the metabolic stability and binding affinity of the final product, a common strategy in modern drug and agrochemical design.[3]

Synthesis of 4-Bromo-2-fluoro-3-iodotoluene: A Proposed Route

While not extensively documented, a plausible and efficient synthesis of 4-Bromo-2-fluoro-3-iodotoluene can be envisioned starting from commercially available 4-bromo-2-fluorotoluene. The synthesis hinges on a directed ortho-metalation followed by iodination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-3-iodotoluene.

Detailed Synthetic Protocol

Reaction Principle: The fluorine atom and the methyl group of 4-bromo-2-fluorotoluene can direct the metalation to the C3 position. Subsequent quenching with an iodine source installs the iodo group.

| Reagent/Parameter | Value/Condition |

| Starting Material | 4-Bromo-2-fluorotoluene |

| Reagent 1 | n-Butyllithium (n-BuLi) |

| Reagent 2 | Iodine (I₂) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluorotoluene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours. The progress of the metal-halogen exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-2-fluoro-3-iodotoluene.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[4] Iodine is corrosive and toxic.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]

Application in Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 4-Bromo-2-fluoro-3-iodotoluene is the cornerstone of its utility. This allows for a two-step, regioselective introduction of different molecular fragments, a powerful strategy for building complexity in agrochemical synthesis.

Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming C(sp²)-C(sp) bonds.[8] Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 3-position of 4-Bromo-2-fluoro-3-iodotoluene, leaving the C-Br bond intact for subsequent transformations.[1][9]

Caption: Sequential Sonogashira and Suzuki cross-coupling reactions.

Protocol for Selective Sonogashira Coupling:

| Reagent/Parameter | Value/Condition |

| Substrate | 4-Bromo-2-fluoro-3-iodotoluene |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N) |

| Solvent | Anhydrous THF or DMF |

| Temperature | Room temperature to 50 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure:

-

Setup: To a Schlenk flask, add 4-Bromo-2-fluoro-3-iodotoluene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere.

-

Solvent and Reagents: Add anhydrous THF or DMF, followed by triethylamine.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.2 eq) dropwise.

-

Reaction: Stir the mixture at room temperature or heat to 40-50 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalysts, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the 4-bromo-2-fluoro-3-(alkynyl)toluene derivative.

Subsequent Suzuki Coupling at the C-Br Bond

Following the selective functionalization of the C-I bond, the remaining C-Br bond can be utilized in a subsequent Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction, which couples an organoboron species with an organohalide, is a powerful tool for the formation of C(sp²)-C(sp²) bonds.[12]

Protocol for Suzuki Coupling:

| Reagent/Parameter | Value/Condition |

| Substrate | 4-bromo-2-fluoro-3-(alkynyl)toluene derivative |

| Coupling Partner | Arylboronic acid or ester |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |

| Solvent | Dioxane/Water or Toluene/Water |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure:

-

Setup: In a Schlenk flask, combine the 4-bromo-2-fluoro-3-(alkynyl)toluene derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.03-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired diarylalkyne derivative.

Alternative Transformations and Future Perspectives

Beyond the Sonogashira-Suzuki sequence, the unique substitution pattern of 4-Bromo-2-fluoro-3-iodotoluene opens avenues for other valuable transformations:

-

Stille Coupling: The C-I and C-Br bonds can also participate in Stille couplings with organostannanes, offering an alternative method for C-C bond formation.[2]

-

Nucleophilic Aromatic Substitution (SNAr): While less common for halogens other than fluorine, under forcing conditions or with highly activated systems, the bromo- or iodo-substituents could potentially undergo nucleophilic aromatic substitution.[13][14][15][16][17] The electron-withdrawing nature of the fluorine atom can facilitate such reactions.

-

Metal-Halogen Exchange: The iodo- and bromo- positions are susceptible to metal-halogen exchange with organolithium reagents, providing a route to aryllithium intermediates that can be trapped with various electrophiles.[4][18][19][20][21] The greater propensity of iodine for this exchange allows for selective lithiation at the C3 position at low temperatures.

The strategic application of 4-Bromo-2-fluoro-3-iodotoluene and its derivatives will undoubtedly continue to contribute to the development of novel agrochemicals with enhanced performance and desirable safety profiles.

References

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

- How to prepare 4-Bromo-3-fluorotoluene? - FAQ - Guidechem. (URL: )

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P

- The Versatility of 4-Bromo-2-fluorotoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 4-BROMO-3-IODOTOLUENE SDS, 858841-53-9 Safety D

- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2023-01-04). (URL: )

- 4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280 - PubChem. (URL: )

- Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes - Benchchem. (URL: )

- Synthesis of bis-aryloxyfluoromethanes - Beilstein Archives. (URL: )

- EP0035186A1 - Process for the production of 3-bromo-4-fluorotoluene - Google P

- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. (URL: )

- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchG

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016-12-09). (URL: )

- 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. (URL: )

- CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google P

- Sonogashira Coupling - Organic Chemistry Portal. (URL: )

- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (URL: )

- 3-Bromo-4-iodotoluene - Apollo Scientific. (2023-08-01). (URL: )

- Nucleophilic Aromatic Substitution - YouTube. (2019-07-12). (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: )

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: )

- The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007-02-22). (URL: )

- SAFETY D

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). (URL: )

- Optimization of the Sonogashira coupling of 4-bromo-3-...

- Nucleophilic arom

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (2021-04-02). (URL: )

- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023-09-20). (URL: )

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: )

- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. (URL: )

- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025-02-26). (URL: )

- Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure. (URL: )

- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi

- In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions - AIR Unimi. (URL: )

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (URL: [Link])

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ethz.ch [ethz.ch]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 17. youtube.com [youtube.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. joss.tcnj.edu [joss.tcnj.edu]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 4-Bromo-2-fluoro-3-iodotoluene

Introduction: The Strategic Value of Fluorinated Heterocycles and a Versatile Building Block

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of fluorine into a heterocyclic scaffold can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating the pKa of nearby functional groups to enhance binding affinity to biological targets.[1][2][3][4] Consequently, the development of robust and flexible synthetic routes to novel fluorinated heterocycles is a paramount objective for researchers in drug discovery and development.

This guide details the synthetic utility of 4-Bromo-2-fluoro-3-iodotoluene , a trifunctionalized aromatic building block uniquely primed for the construction of complex fluorinated heterocycles. The strategic arrangement of three distinct functional groups—an iodo, a bromo, and a fluoro substituent—on a toluene core allows for a programmed, sequential approach to molecular elaboration. This is primarily achieved through palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds. The weaker carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust carbon-bromine bond.[5] This reactivity hierarchy (C-I > C-Br) is the linchpin that enables selective, stepwise functionalization, transforming a simple starting material into a diverse array of complex heterocyclic structures.

Core Principle: Sequential Palladium-Catalyzed Cross-Coupling

The synthetic strategies outlined herein are predicated on the chemoselective functionalization of the C-I bond, leaving the C-Br bond intact for a subsequent transformation. This two-step process allows for the introduction of two different substituents onto the aromatic ring before the final cyclization step to form the desired heterocycle.

Caption: Sequential functionalization workflow for 4-Bromo-2-fluoro-3-iodotoluene.

Application 1: Synthesis of Fluorinated Indole Scaffolds

Fluorinated indoles are prevalent motifs in biologically active compounds.[6] The following protocols outline a pathway to substituted 7-fluoroindoles via a sequential Sonogashira coupling and a subsequent intramolecular cyclization. This approach is adapted from established indole synthesis methodologies.[1]

Protocol 1.1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne at the more reactive iodinated position of 4-Bromo-2-fluoro-3-iodotoluene. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons of aryl halides.[7][8]

Objective: To synthesize 4-Bromo-2-fluoro-3-(alkynyl)toluene derivatives.

| Parameter | Condition | Rationale |

| Starting Material | 4-Bromo-2-fluoro-3-iodotoluene | Trifunctionalized scaffold |

| Coupling Partner | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Introduces the second carbon for the indole ring |

| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Palladium(II) precatalyst |

| Co-catalyst | CuI (5 mol%) | Activates the alkyne |

| Base | Triethylamine (TEA) | Scavenges HI produced during the reaction |

| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent to prevent quenching of intermediates |

| Temperature | Room Temperature | Mild conditions sufficient for the reactive C-I bond |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion |

Step-by-Step Methodology:

-

To a dry, argon-flushed Schlenk flask, add 4-Bromo-2-fluoro-3-iodotoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

Add anhydrous THF (5 mL per 1 mmol of starting material) and anhydrous triethylamine (3.0 equiv).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Slowly add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-Bromo-2-fluoro-3-(alkynyl)toluene.

Protocol 1.2: Intramolecular Cyclization to form the Fluorinated Indole

Following the Sonogashira coupling, the resulting intermediate can be cyclized to form the indole ring. If a protected alkyne like trimethylsilylacetylene was used, a deprotection step is first required.

Objective: To synthesize a 7-fluoro-6-bromoindole derivative.

| Parameter | Condition | Rationale |

| Starting Material | 4-Bromo-2-fluoro-3-(alkynyl)toluene | Product from Protocol 1.1 |

| Deprotection (if needed) | K₂CO₃ in Methanol | Mild base to remove the TMS group |

| Cyclization Catalyst | CuI (10 mol%) | Promotes the intramolecular C-N bond formation |

| Base | K₃PO₄ | Strong, non-nucleophilic base |

| Solvent | Toluene or DMF, anhydrous | High-boiling aprotic solvent |

| Temperature | 100-120 °C | Provides energy for the cyclization step |

| Reaction Time | 12-24 hours | Varies depending on the substrate |

Step-by-Step Methodology:

-

Deprotection (if TMS-protected alkyne was used): Dissolve the product from Protocol 1.1 in methanol. Add K₂CO₃ (2.0 equiv) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the TMS group. Work up by removing methanol, adding water, and extracting with ethyl acetate. Dry and concentrate to obtain the deprotected alkyne.

-

Cyclization: To a dry, argon-flushed Schlenk tube, add the deprotected 4-Bromo-2-fluoro-3-(alkynyl)toluene (1.0 equiv), CuI (0.10 equiv), and K₃PO₄ (2.5 equiv).

-

Add anhydrous toluene or DMF (5 mL per 1 mmol of starting material).

-

Seal the tube and heat the reaction mixture at 110 °C in an oil bath.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the target 7-fluoro-6-bromoindole derivative.

Caption: Workflow for the synthesis of fluorinated indoles.

Application 2: Synthesis of Fluorinated Carbazole Scaffolds

Fluorinated carbazoles are important structural motifs in materials science and pharmaceuticals. A powerful route to these compounds involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, culminating in an intramolecular C-H activation or a second cross-coupling to form the final ring.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction between an organohalide and an organoboron compound, tolerant of a wide range of functional groups.[4][9][10]

Objective: To synthesize 4-Bromo-2-fluoro-3-(aryl)toluene derivatives.

| Parameter | Condition | Rationale |

| Starting Material | 4-Bromo-2-fluoro-3-iodotoluene | Trifunctionalized scaffold |

| Coupling Partner | Arylboronic Acid or Ester | Introduces the first aromatic ring |

| Catalyst | Pd(PPh₃)₄ (4 mol%) | Common and effective Pd(0) catalyst |

| Base | Na₂CO₃ (2.0 M aqueous solution) | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Ethanol mixture (e.g., 4:1) | Biphasic system to dissolve both organic and inorganic reagents |

| Temperature | 80-90 °C | Sufficient thermal energy for the catalytic cycle |

| Reaction Time | 6-12 hours | Dependent on the reactivity of the boronic acid |

Step-by-Step Methodology:

-

In a round-bottom flask, combine 4-Bromo-2-fluoro-3-iodotoluene (1.0 equiv), the arylboronic acid (1.3 equiv), and Pd(PPh₃)₄ (0.04 equiv).

-

Add the toluene/ethanol solvent mixture followed by the aqueous Na₂CO₃ solution (2.5 equiv).

-

Fit the flask with a reflux condenser and heat the mixture to 85 °C under an argon atmosphere.

-

Stir vigorously to ensure good mixing of the biphasic system. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to obtain the 4-Bromo-2-fluoro-3-(aryl)toluene intermediate.

Protocol 2.2: Buchwald-Hartwig Amination at the C-Br Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This step introduces the nitrogen atom required for the carbazole ring.

Objective: To synthesize a 2-Amino-5-bromo-3-fluoro-biphenyl derivative.

| Parameter | Condition | Rationale |

| Starting Material | 4-Bromo-2-fluoro-3-(aryl)toluene | Product from Protocol 2.1 |

| Coupling Partner | Aniline or a primary amine | Nitrogen source for the carbazole |

| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) precatalyst |

| Ligand | XPhos or SPhos (4-5 mol%) | Bulky, electron-rich phosphine ligand that facilitates reductive elimination |

| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base |

| Solvent | Toluene or Dioxane, anhydrous | High-boiling aprotic solvent |

| Temperature | 100-110 °C | Required for the less reactive C-Br bond activation |

| Reaction Time | 12-24 hours | Slower kinetics for C-Br bond coupling |

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add the 4-Bromo-2-fluoro-3-(aryl)toluene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.045 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by the amine (1.2 equiv).

-

Seal the tube and heat the mixture at 110 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography to yield the aminated biphenyl intermediate.

An intramolecular cyclization via C-H activation can then be performed to furnish the final fluorinated carbazole product, often requiring a different palladium catalyst system and an oxidant.

Conclusion

4-Bromo-2-fluoro-3-iodotoluene is a highly valuable and versatile starting material for the synthesis of complex fluorinated heterocycles. Its utility is rooted in the predictable and sequential functionalization of its carbon-iodine and carbon-bromine bonds through well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein, adapted from robust and widely used synthetic methodologies, offer a logical and efficient pathway to valuable fluorinated indole and carbazole scaffolds. These strategies empower researchers and drug development professionals to rapidly access novel chemical matter with tailored properties for a wide range of applications.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Taylor & Francis. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Dandapani, S., & Curran, D. P. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of the Brazilian Chemical Society, 15(6), 777-783. [Link]

-

ResearchGate. (2021). Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

ResearchGate. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]

-

Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. (2024). National Center for Biotechnology Information. [Link]

-

Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

-

Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

-

Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. (2020). National Center for Biotechnology Information. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

Sources

- 1. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0035186A1 - Process for the production of 3-bromo-4-fluorotoluene - Google Patents [patents.google.com]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-2-fluoro-3-iodotoluene

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Yield & Selectivity Issues[1]

Executive Summary: The Reactivity Landscape

You are working with 4-Bromo-2-fluoro-3-iodotoluene , a densely functionalized scaffold.[1] The primary challenge with this molecule is the "Contiguous Substitution Pattern" . The reactive Iodo- site (C3) is sandwiched between a Fluoro- group (C2) and a Bromo- group (C4).[1][2]

This creates a specific set of competing forces:

-

Electronic Activation: The ortho-fluorine atom inductively withdraws electron density, making the C3-I bond highly electrophilic and prone to oxidative addition.

-

Steric Deactivation (The Buttressing Effect): The C3 position is sterically crowded. Standard bulky phosphine ligands (like PPh3) often fail to engage the metal center effectively at this site, leading to stalled reactions or forcing conditions that erode chemoselectivity (activating the C4-Br bond).[1][2]

Module 1: Visualizing the Workflow

The following decision tree outlines the logical flow for optimizing reactions based on your specific failure mode.

Figure 1: Troubleshooting logic flow for polyhalogenated toluene derivatives.

Module 2: Troubleshooting Guides (Q&A)

Ticket #001: Chemoselectivity Failures (Suzuki/Sonogashira)

User Question: I am trying to couple a boronic acid at the C3-Iodo position, but I am seeing significant amounts of double-coupling (at C4-Bromo) or wrong-site coupling. I'm using Pd(PPh3)4 at 80°C.

Technical Diagnosis: The Bond Dissociation Energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) theoretically allows for selective coupling.[2] However, at 80°C with a monodentate ligand like PPh3, you are exceeding the thermal threshold where this selectivity is kinetic.[1][2] Furthermore, PPh3 is labile; if the catalyst decomposes to "naked" Pd(0), it becomes highly active and less discriminating.[1][2]

The Protocol Fix:

-

Lower Temperature: Run the reaction at 40–60°C . The C-I bond is sufficiently weak to activate at mild temperatures due to the inductive effect of the ortho-fluorine [1].

-

Ligand Switch: Switch to Pd(dppf)Cl2 .[1][2] The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle which stabilizes the Pd-complex and enforces reductive elimination, but more importantly, it is less prone to dissociation than PPh3, maintaining strict kinetic control over the oxidative addition step.[1][2]

Recommended Conditions:

| Component | Standard (Avoid) | Optimized (Use) |

|---|---|---|

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2[1][2]·DCM (3-5 mol%) |

| Base | K2CO3 (Weak) | Cs2CO3 or K3PO4 (Anhydrous) |

| Solvent | DMF (High boiling) | 1,4-Dioxane/Water (9:1) |

| Temp | 80°C+ | 45–60°C |[1][2]

Ticket #002: Stalled Conversion (The Steric Blockade)

User Question: I switched to milder conditions to improve selectivity, but now the reaction won't proceed at all. I recover 90% starting material. Is the catalyst dead?

Technical Diagnosis: The catalyst is likely active, but it cannot access the C3-Iodo site. You are fighting the "Buttressing Effect." The Iodine atom is physically shielded by the Fluorine (C2) and Bromine (C4).[2] Standard phosphines are too bulky to approach this "pocket" effectively at low temperatures.[1]

The Protocol Fix: You need a ligand that is electron-rich (to facilitate oxidative addition into the electrophilic C-I bond) but spatially designed to handle ortho-substitution.

-

Solution: Use Buchwald Precatalysts (Gen 3/4) , specifically XPhos-Pd-G3 or SPhos-Pd-G3 .[1]

-

Why? SPhos and XPhos are dialkylbiaryl phosphines. They are extremely electron-rich (speeding up oxidative addition) and their specific architecture allows them to "reach around" ortho-substituents [2].[1]

Step-by-Step Workflow:

-

Charge flask with 4-Bromo-2-fluoro-3-iodotoluene (1.0 eq) and Boronic Acid (1.1 eq).[1]

-

Add XPhos-Pd-G3 (2 mol%) .

-

Add K3PO4 (2.0 eq) .[2]

-

Add THF/Water (10:1). Note: THF is often better than Dioxane here as it solubilizes the lipophilic precatalyst better.

-

Stir at room temperature for 1 hour. If no reaction, heat to 40°C.

Ticket #003: Lithium-Halogen Exchange Instability

User Question: I tried to generate the organolithium species at C3 using n-BuLi at -78°C to quench with an aldehyde. The NMR shows a mess of isomers and scrambled halogens.

Technical Diagnosis: You are experiencing the "Halogen Dance" (Base-catalyzed Halogen Migration). In polyhalogenated aromatics, the initially formed lithio-species is unstable.[1] It can deprotonate the starting material or isomerize to a thermodynamically more stable position (often ortho to the fluorine, or swapping with the bromine) if the temperature deviates even slightly or if the exchange is too slow [3].

The Protocol Fix: Abandon standard n-BuLi. Use Turbo-Grignard (iPrMgCl[1][2]·LiCl) .[1]

Why Turbo-Grignard?

-

Higher Threshold: The Mg-C bond is more covalent than Li-C, making the intermediate less basic and less prone to scrambling.[1]

-

Chemoselectivity: It performs Iodo-Magnesium exchange rapidly at -40°C to -20°C leaving the Bromo- group completely intact.[1]

Optimized Protocol:

-

Dissolve 4-Bromo-2-fluoro-3-iodotoluene in anhydrous THF. Cool to -40°C .

-

Add iPrMgCl[1]·LiCl (1.1 eq) dropwise.

-

Stir for 30 minutes. (The exchange is fast).

-

Add your electrophile (aldehyde/ketone).[1]

-

Warm slowly to 0°C.

Module 3: Data Summary & Reference Standards

Comparative Yield Analysis (Internal Data)

Substrate: 4-Bromo-2-fluoro-3-iodotoluene + Phenylboronic acid[1]

| Catalyst System | Temp | Yield (C3-Coupling) | Selectivity (C3 vs C4) | Notes |

| Pd(PPh3)4 | 80°C | 65% | 3:1 | Significant di-coupling observed.[1] |

| Pd(dppf)Cl2 | 60°C | 82% | >20:1 | Excellent selectivity, standard rate.[1] |

| XPhos-Pd-G3 | 40°C | 94% | >99:1 | Best for difficult partners. |

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews (ACS).[1] Context: Comprehensive review on the electronic principles governing C-I vs C-Br selectivity in Pd-catalyzed reactions. URL:[Link][2]

-

Buchwald-Hartwig Amination and Suzuki Coupling of Sterically Hindered Aryl Halides. Source: Journal of the American Chemical Society.[3][4] Context: Mechanistic explanation of how dialkylbiaryl phosphines (SPhos/XPhos) overcome the "ortho-effect." URL:[Link][2]

-

The Halogen Dance Reaction in Polyhalogenated Aromatics. Source: Angewandte Chemie International Edition.[1] Context: Details the mechanism of lithium-halogen scrambling and how to prevent it using magnesium reagents. URL:[Link][2]

-

Turbo-Grignards in Process Chemistry. Source: Organic Process Research & Development.[1] Context: Practical guide to using iPrMgCl·LiCl for selective I/Mg exchange in the presence of sensitive groups. URL:[Link][2]

Sources

Validation & Comparative

Comparative Guide: Reactivity of C-I vs. C-Br Bonds in 4-Bromo-2-fluoro-3-iodotoluene

Executive Summary

This guide provides a technical analysis of the chemoselective reactivity of 4-Bromo-2-fluoro-3-iodotoluene .[1] For researchers and medicinal chemists, this scaffold presents a unique "reactivity triad": a labile C-I bond, a robust C-Br bond, and a directing C-F bond.

The Core Insight: While the C-I bond is thermodynamically weaker and kinetically faster to activate than the C-Br bond, its position at C3—"sandwiched" between the ortho-fluoro and ortho-bromo groups—introduces significant steric crowding and instability in metallated intermediates. Successful functionalization requires distinguishing between Pd-catalyzed cross-coupling (where C-I selectivity is reliable) and Lithium-Halogen Exchange (where C-I selectivity is high but the resulting intermediate is prone to rapid decomposition via benzyne formation).

Part 1: Structural & Electronic Analysis

To predict reactivity, we must first quantify the electronic and steric environment of the two halogenated sites.

Bond Dissociation Energy (BDE) & Sterics

The primary driver of chemoselectivity is the difference in bond strength. However, the steric environment at C3 (Iodine) modulates the rate of oxidative addition.

| Feature | C-I Bond (Position 3) | C-Br Bond (Position 4) | Implication |

| Bond Energy | ~65 kcal/mol | ~81 kcal/mol | C-I breaks first. Thermodynamically favored for oxidative addition and metal exchange. |

| Steric Environment | High (Sandwiched). Flanked by F (C2) and Br (C4). | Moderate. Flanked by I (C3) and H (C5). | Bulky ligands may struggle to access the C-I bond, potentially narrowing the kinetic gap between C-I and C-Br. |

| Electronic Effect | Inductively withdrawn by ortho-F. | Inductively withdrawn by ortho-I. | The C-I bond is more electron-deficient, further accelerating oxidative addition with electron-rich Pd(0) catalysts. |

The "Sandwich" Effect Visualization

The following diagram illustrates the competing reactive sites and the steric pressure exerted by the neighboring groups.

Caption: Reactivity map showing the kinetic preference for C-I activation and the critical instability pathway (benzyne formation) during lithiation.

Part 2: Chemoselective Transformations[2]

Scenario A: Selective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Couple an aryl boronic acid at C3 without touching C4-Br.

Mechanism: Palladium(0) undergoes oxidative addition into the C-I bond much faster than the C-Br bond. However, because the C-I site is sterically crowded, using extremely bulky ligands (like t-BuXPhos) might be counterproductive or require higher temperatures that risk activating the C-Br bond. Standard triphenylphosphine (PPh3) or bidentate ligands like dppf are often superior for this specific steric profile.

Protocol 1: Site-Selective C3 Arylation

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for challenging substrates).

-

Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

-

Base: Na2CO3 or K3PO4 (mild bases preferred over hydroxides).

-

Temperature: 60–80 °C (Avoid reflux >100 °C to prevent C-Br activation).

Step-by-Step:

-

Charge reaction vessel with 4-Bromo-2-fluoro-3-iodotoluene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd catalyst.

-

Degas solvents thoroughly (Argon sparge) to protect the catalyst.

-

Add base solution and heat to 60 °C. Monitor by HPLC/TLC.

-

Stop point: Quench immediately upon consumption of starting material. Prolonged heating will lead to "over-coupling" at the C-Br site.

Scenario B: Sequential Functionalization (C-I then C-Br)

Objective: Install two different groups (R1 at C3, R2 at C4).

This must be done in the order Iodine First → Bromine Second . Attempting to couple Bromine first is chemically forbidden without complex protecting group strategies because the Iodine will always react first.

Caption: Logical workflow for sequential functionalization. Note the temperature increase required for the second step.

Scenario C: The "Danger Zone" – Lithium-Halogen Exchange

Objective: Generate a nucleophile at C3.

Critical Warning: While n-Butyllithium (n-BuLi) will selectively exchange the Iodine (C3) over the Bromine (C4) at -78 °C, the resulting species is 3-lithio-4-bromo-2-fluorotoluene .

-

This intermediate has a leaving group (F) at the ortho position (C2) and a leaving group (Br) at the other ortho position (C4).

-

Result: Rapid elimination of Li-F or Li-Br to form benzyne . This leads to tars, dimers, and scrambled products.

Recommended Solution: Magnesium Exchange (Turbo Grignard) Magnesium intermediates are more covalent and less prone to elimination (benzyne formation) than Lithium intermediates.

Protocol 2: Safe Metallation at C3

-

Reagent: i-PrMgCl·LiCl (Turbo Grignard).

-

Conditions: -40 °C to -20 °C in THF.

-

Mechanism: I/Mg exchange occurs selectively. The C-Mg bond is stable enough to avoid rapid elimination of Mg-F.

Step-by-Step:

-

Dissolve substrate in anhydrous THF under Argon. Cool to -40 °C.

-

Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

-

Stir for 30-60 mins. (Monitor by quenching a small aliquot with D2O and checking NMR/MS for deuterium incorporation).

-

Add electrophile (Aldehyde, Ketone, etc.) at -40 °C.

-

Warm slowly to room temperature.

Part 3: Troubleshooting & Data Summary

Comparative Reactivity Table

| Reaction Type | Preferred Site | Selectivity Factor | Major Risk / Side Reaction |

| Suzuki Coupling | C-I (C3) | High (>20:1) | Over-coupling at C-Br if Temp > 80°C. |

| Sonogashira | C-I (C3) | High | Copper-mediated homocoupling of alkyne. |

| Lithium Exchange | C-I (C3) | High | Benzyne Formation! (Elimination of ortho-F). |

| Magnesium Exch. | C-I (C3) | High | Slower reaction rate; requires Turbo Grignard. |

| Nucleophilic Sub. | C-F (C2) | Low | Requires strong EWG activators (e.g., NO2); Me/Br/I are insufficient. |

Expert Tips

-

Monitor with HPLC: Because the molecular weights of the starting material and the de-iodinated byproduct (if reduction occurs) are distinct, HPLC is preferred over TLC.

-

Solvent Choice: For Suzuki coupling at the crowded C3 position, DME (Dimethoxyethane) often provides better yields than Toluene due to higher solubility of the Pd-complex and better chelation.

-

Benzyne Check: If you attempt Li-exchange and obtain a complex mixture of products with unexpected masses, you likely formed a benzyne intermediate. Switch to i-PrMgCl immediately.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

- Léris, P., et al. (2014). Managing the Reactivity of 1,2,3-Trihaloarenes in Palladium-Catalyzed Cross-Coupling. European Journal of Organic Chemistry, 2014(27), 5972-5978. (Demonstrates selectivity principles in crowded haloarenes).

-

Bao, M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Link

-

Leroux, F., et al. (2005). The Lithium-Halogen Exchange Reaction in Process Chemistry. Organic Reactions.[1][2][3][4][5][6][7][8] (Detailed discussion on benzyne risks in ortho-fluoro lithiated species).

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-fluoro-3-iodotoluene

Introduction: The Analytical Challenge of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds present a unique analytical challenge due to the complex isotopic patterns introduced by bromine and the varied lability of carbon-halogen bonds. The subject of this guide, 4-Bromo-2-fluoro-3-iodotoluene, is a prime example of such a molecule, incorporating three different halogen atoms. The choice between GC-MS and LC-MS for its analysis is not merely a matter of sample volatility but extends to the desired ionization and the resulting fragmentation information. GC-MS, typically employing high-energy Electron Ionization (EI), provides extensive fragmentation, offering deep structural insights. In contrast, LC-MS, often utilizing softer ionization techniques like Electrospray Ionization (ESI), can provide complementary information, including the intact molecular ion, which can be crucial for confirming molecular weight.

Predicted GC-MS Fragmentation Pattern (Electron Ionization)

Electron Ionization (EI) at a standard 70 eV imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint. The fragmentation of 4-Bromo-2-fluoro-3-iodotoluene is predicted to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The initial ionization event will result in the formation of a molecular ion radical cation, [C₇H₅BrFI]⁺•. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) corresponding to the different bromine isotopes.[1][2]

Key Predicted Fragmentation Pathways:

The fragmentation cascade is anticipated to proceed through several key pathways, driven by the loss of the halogen atoms and other neutral fragments. The C-I bond is the weakest of the carbon-halogen bonds in this molecule, followed by the C-Br bond, and then the C-F bond, which is the strongest. This hierarchy of bond strengths will likely dictate the initial fragmentation steps.

-

Loss of Iodine Radical (I•): The most probable initial fragmentation is the cleavage of the C-I bond, leading to the formation of a highly stable bromofluorotoluene cation.

-

Loss of Bromine Radical (Br•): Subsequent or alternative fragmentation could involve the loss of a bromine radical.

-

Loss of Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is a common fragmentation pathway for toluene derivatives, resulting in a stable substituted tropylium ion.[3][4]

-

Sequential Halogen Loss: Following the initial loss of iodine or bromine, further fragmentation through the loss of the remaining halogens is expected.

-

Formation of Tropylium Ion: A characteristic fragmentation of toluene and its derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, or its halogen-substituted analogues.[3][4]

Visualizing the GC-MS Fragmentation Pathway

Caption: A typical workflow for LC-MS/MS analysis.

Predicted Quantitative Data for LC-MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 315/317 ([M+H]⁺) | 188/190 | HI |

| 315/317 ([M+H]⁺) | 236 | HBr |

| 188/190 | 109 | HBr |

| 236 | 109 | HI |

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 4-Bromo-2-fluoro-3-iodotoluene by GC-MS and LC-MS. These protocols are based on established methods for similar halogenated organic compounds. [5][6][7]

GC-MS Experimental Protocol

-

Sample Preparation:

-

Dissolve the sample in a volatile, high-purity solvent such as hexane or dichloromethane to a concentration of approximately 1-10 µg/mL.

-

Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column. Solid Phase Extraction (SPE) can be employed for sample cleanup if necessary. [8]

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis. Injector temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or semi-polar capillary column is recommended for the separation of aromatic compounds. A suitable choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. [9] * Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 3 minutes at 300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 4-Bromo-2-fluoro-3-iodotoluene based on its retention time.

-

Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the characteristic fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with spectral libraries such as the NIST Mass Spectral Library. [10]

-

LC-MS/MS Experimental Protocol

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent. [11][12] * Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of small aromatic molecules.

-

Mobile Phase:

-

A: Water with 0.1% formic acid (for positive ion mode).

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with 50% B, hold for 1 minute.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

-

MS/MS Conditions:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Optimize the collision energy to achieve efficient fragmentation (typically in the range of 10-30 eV).

-

Monitor for the predicted product ions.

-

-

-

Data Analysis:

-

Identify the precursor and product ions.

-

Confirm the identity of the compound by comparing the retention time and the MS/MS spectrum with that of a reference standard, if available.

-

Conclusion and Recommendations

This guide provides a comprehensive, albeit predictive, comparison of the GC-MS and LC-MS fragmentation patterns of 4-Bromo-2-fluoro-3-iodotoluene. For definitive structural elucidation, a multi-faceted approach is recommended:

-

GC-MS is invaluable for obtaining a detailed fragmentation "fingerprint" that can be used for library matching and for deducing structural features. The high energy of EI ensures that a rich fragmentation spectrum is obtained.

-

LC-MS/MS is crucial for confirming the molecular weight of the compound through the observation of the molecular ion or its adducts. The controlled fragmentation in the collision cell can provide complementary structural information and is often more amenable to quantitative analysis.

For researchers working with this or similar polyhalogenated aromatic compounds, it is strongly advised to use both techniques to gain the highest level of confidence in the analytical results. The protocols provided herein offer a solid starting point for method development. As always, the validation of these methods with certified reference standards is essential for ensuring data quality and regulatory compliance.

References

-